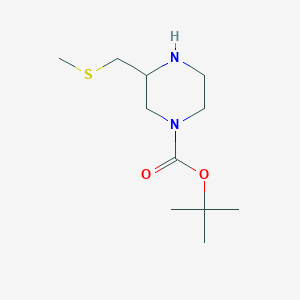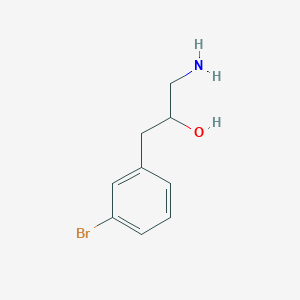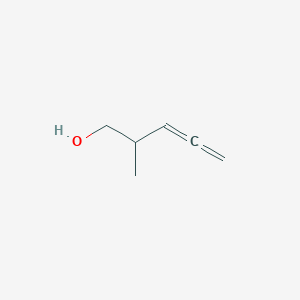
2-Methylpenta-3,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpenta-3,4-dien-1-ol: is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as alcohols, specifically an allylic alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
-
From Propargyl Alcohol:
Step 1: Propargyl alcohol is subjected to a reaction with formaldehyde in the presence of a base such as sodium hydroxide to form 2-methylpenta-3,4-dien-1-ol.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring for several hours.
-
From 3-Methyl-1,4-pentadiyne-3-ol:
Step 1: 3-Methyl-1,4-pentadiyne-3-ol is synthesized using perrhenate- and molybdenum (VI)-catalysts.
Step 2: The compound undergoes rearrangement to form this compound.
Reaction Conditions: The reaction is carried out under reflux conditions with the catalysts mentioned above.
Industrial Production Methods:
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 2-methylpenta-3,4-dien-1-ol can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the compound into saturated alcohols.
-
Substitution:
Reagents: Halogenating agents such as hydrogen bromide or hydrogen chloride.
Products: Halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in the presence of a solvent like dichloromethane.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with various biomolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, ultimately leading to the observed effects.
類似化合物との比較
- 3-Methylpenta-1,4-diene-3-ol
- 2-Methylpenta-1,4-diene
- 3-Methylpenta-2,4-dien-1-ol
Comparison:
- 3-Methylpenta-1,4-diene-3-ol: Similar structure but differs in the position of the double bonds and hydroxyl group.
- 2-Methylpenta-1,4-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- 3-Methylpenta-2,4-dien-1-ol: Similar structure but differs in the position of the double bonds, affecting its reactivity and chemical properties.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4,6-7H,1,5H2,2H3 |
InChIキー |
DMGVRWZGBNIGJR-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-4-[3-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13597674.png)
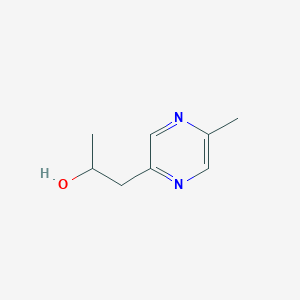

![1-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13597680.png)
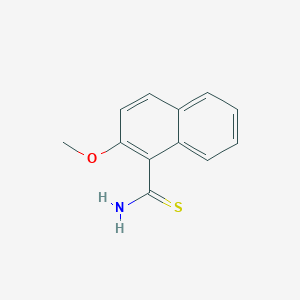
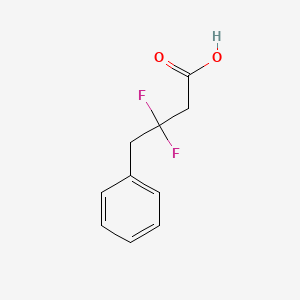
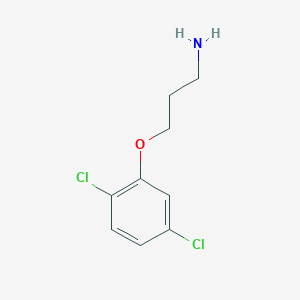
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)
![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
